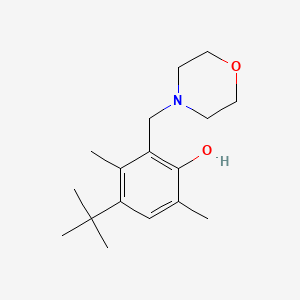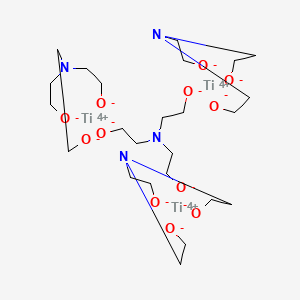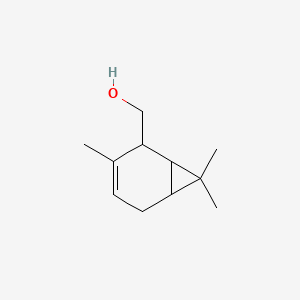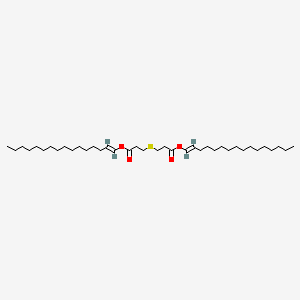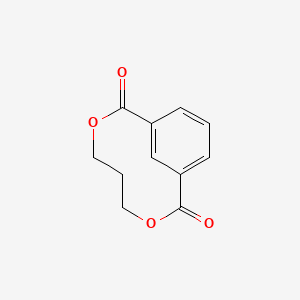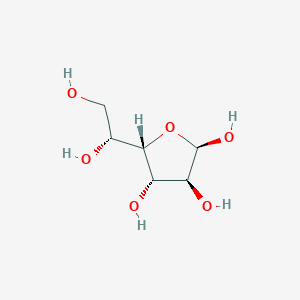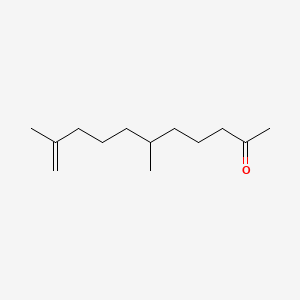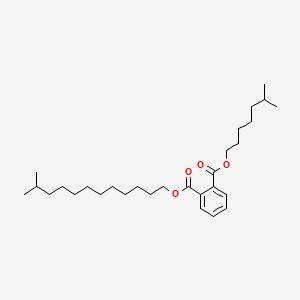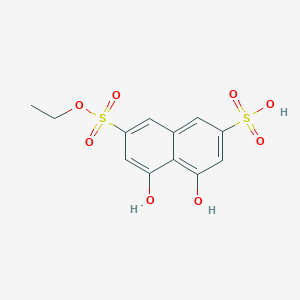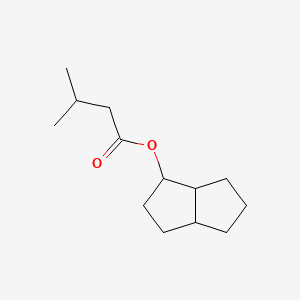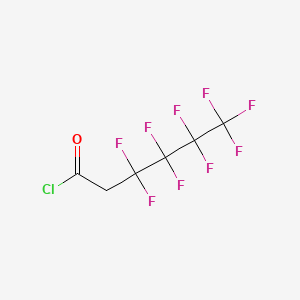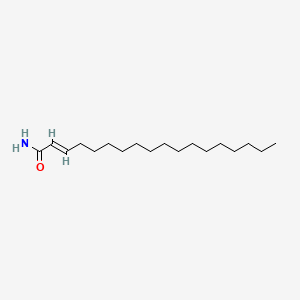
(E)-octadec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Octadec-2-enamide is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon and an amide group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-Octadec-2-enamide can be synthesized through several methods. One common approach involves the reaction of octadec-2-enoic acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of octadec-2-enoic acid followed by amidation. This process involves the use of metal catalysts such as palladium or nickel to achieve the desired hydrogenation, followed by the reaction with ammonia or an amine to form the amide.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Substituted amides.
Applications De Recherche Scientifique
(E)-Octadec-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and analgesic properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-octadec-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate lipid signaling pathways by interacting with receptors and enzymes involved in lipid metabolism. This interaction can lead to changes in cellular processes such as inflammation and pain perception.
Comparaison Avec Des Composés Similaires
Stearamide: Similar in structure but lacks the double bond.
Oleamide: Contains a cis double bond instead of the trans configuration.
Palmitamide: Shorter carbon chain with similar amide functionality.
Uniqueness: (E)-Octadec-2-enamide is unique due to its specific trans double bond configuration, which imparts distinct chemical and physical properties compared to its cis and saturated counterparts. This configuration can influence its reactivity and interaction with biological systems, making it a compound of interest for various applications.
Propriétés
Numéro CAS |
29966-03-8 |
|---|---|
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
(E)-octadec-2-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)/b17-16+ |
Clé InChI |
MHKBSCHWKVCLJL-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


